molecular formula C18H21ClN4O3S B5379063 N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

Cat. No. B5379063
M. Wt: 408.9 g/mol
InChI Key: VTAUATLDLVDUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea, also known as CPI-1189, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been proposed as a potential therapeutic target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation of insulin and leptin receptor tyrosine kinases. This leads to increased phosphorylation of downstream signaling molecules, such as IRS-1 and Akt, and enhanced glucose uptake and lipid metabolism in target tissues. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea increases glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells, and reduces lipogenesis and lipolysis in adipocytes. In vivo, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in obese and diabetic animal models. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has several advantages and limitations for lab experiments. Its small size and ease of synthesis make it suitable for in vitro and in vivo studies on PTP1B inhibition and metabolic effects. Its specificity for PTP1B and lack of off-target effects make it a useful tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, its low solubility and stability in aqueous solutions may limit its use in certain assays and experiments, and its potential toxicity and side effects must be carefully monitored.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea and PTP1B inhibition. These include:
1. Development of more potent and selective PTP1B inhibitors with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as autophagy, apoptosis, and immune function.
3. Evaluation of the safety and efficacy of PTP1B inhibitors in clinical trials for the treatment of type 2 diabetes and obesity.
4. Identification of biomarkers and patient subgroups that may benefit most from PTP1B inhibition.
5. Exploration of the role of PTP1B in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
Overall, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea is a promising small molecule inhibitor of PTP1B with potential therapeutic applications for the treatment of type 2 diabetes and obesity. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for understanding the role of PTP1B in metabolic regulation.

Synthesis Methods

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 4-(methylsulfonyl)phenyl isocyanate to form N-(3-chlorophenyl)-N'-[4-(methylsulfonyl)phenyl]urea, which is then reacted with 2-bromo-4'-piperidinylbiphenyl to form N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea. The synthesis method has been reported in the literature and can be performed on a small scale in a laboratory setting.

Scientific Research Applications

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been studied extensively in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells. In vivo studies in obese and diabetic animal models have demonstrated that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity, glucose tolerance, and body weight control, without causing hypoglycemia or adverse side effects.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-8-3-2-7-16(17)21-18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAUATLDLVDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.